6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involve condensation reactions under specific conditions. These compounds have been characterized using spectroscopic techniques like LCMS, NMR, IR, and X-ray diffraction studies. Such compounds exhibit moderate antibacterial and anthelmintic activities, indicating their potential in developing new therapeutics (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating similar structural motifs, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and showed potent COX-2 selectivity, which is crucial for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antiviral Activities
- Diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. have shown modest antiviral activities against influenza A virus. Such compounds provide a foundation for the development of novel antiviral agents (Wang et al., 2013).
Mechanistic Investigations
- Research involving labeled derivatives of related compounds has facilitated mechanistic investigations, such as the study of nucleophilic substitution reactions and the generation of NO or NO-related species. These studies are essential for understanding the underlying chemical processes and could inform the design of new compounds with specific biological activities (Sako et al., 2000).
Properties
IUPAC Name |
2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-7(2)5-16-11(20)10-8(3-4-22-10)18-12(16)15-17(13(18)21)6-9(14)19/h3-4,7H,5-6H2,1-2H3,(H2,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXCNVEAFGFET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.